CAS 103980-52-5 molecular weight and exact mass data
CAS 103980-52-5 molecular weight and exact mass data
Comprehensive Analytical Guide to CAS 103980-52-5: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Profiling
Executive Summary
In the landscape of modern drug discovery, substituted pyrimidinols frequently serve as foundational pharmacophores, acting as kinase inhibitors, antiviral agents, and Toll-like receptor (TLR) agonists. CAS 103980-52-5 , chemically designated as 6-amino-2-methyl-5-octylpyrimidin-4-ol , is a structurally complex pyrimidine derivative characterized by its lipophilic octyl chain and highly polar amino-pyrimidinol core.
For researchers and drug development professionals, the precise characterization of this molecule is non-negotiable. Distinguishing CAS 103980-52-5 from isobaric impurities or structurally related metabolites requires rigorous High-Resolution Mass Spectrometry (HRMS). This whitepaper provides an authoritative, in-depth guide to the molecular weight, monoisotopic exact mass, and analytical workflows necessary for the definitive structural elucidation of CAS 103980-52-5.
Physicochemical Profiling & Quantitative Mass Data
To accurately detect and quantify CAS 103980-52-5 in biological matrices or synthetic batches, one must first understand the fundamental difference between its average molecular weight and its monoisotopic exact mass.
The average molecular weight (237.34 g/mol ) is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. However, mass spectrometers measure the mass-to-charge ratio ( m/z ) of individual ions. Therefore, HRMS relies on the monoisotopic exact mass , which is calculated using only the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O )[1].
The quantitative mass data for CAS 103980-52-5 is summarized in Table 1.
Table 1: Mass and Physicochemical Properties of CAS 103980-52-5
| Property | Value | Analytical Significance |
| Chemical Name | 6-amino-2-methyl-5-octylpyrimidin-4-ol | IUPAC nomenclature for structural mapping. |
| CAS Registry Number | 103980-52-5 | Unique identifier for chemical databases. |
| Molecular Formula | C13H23N3O | Dictates the theoretical isotopic distribution pattern. |
| Average Molecular Wt. | 237.34 g/mol | Used for macroscopic stoichiometric calculations. |
| Monoisotopic Exact Mass | 237.18411 Da | The exact mass of the neutral molecule[2]. |
| Protonated Ion [M+H]+ | 238.19139 m/z | The primary target m/z for ESI+ mass spectrometry. |
High-Resolution Mass Spectrometry (HRMS) Workflow
To experimentally validate the exact mass of CAS 103980-52-5, Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard. Orbitrap mass analyzers are particularly suited for this task, offering mass resolution exceeding 100,000 (FWHM) and sub-ppm mass accuracy[3].
Causality of Experimental Choices
-
Ionization Mode (ESI+): The pyrimidine ring and the primary amine group of CAS 103980-52-5 are highly basic. In an acidic mobile phase (e.g., containing 0.1% Formic Acid), these nitrogen atoms readily accept a proton, forming a stable [M+H]+ ion at m/z 238.1914.
-
Mass Analyzer (Orbitrap): Orbitrap technology traps ions in an orbital motion around a central electrode, converting the induced current into a frequency spectrum via Fourier transform[4]. This allows for the separation of the target compound from isobaric background matrix interferences.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol incorporates a "lock mass" system. This internal calibrant continuously corrects for minor instrumental drift caused by temperature fluctuations or power supply variations, ensuring the measured mass remains within a strict < 2 ppm error margin.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve CAS 103980-52-5 reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.
-
System Suitability (Blank Run): Inject 5 µL of the diluent (blank) to verify the absence of carryover or background contamination at the target m/z 238.1914.
-
Chromatographic Separation:
-
Column: C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. The lipophilic octyl chain ensures strong retention, typically eluting in the later hydrophobic region of the gradient.
-
-
Mass Spectrometry Tuning:
-
Set the ESI source to positive mode with a capillary voltage of 3.5 kV.
-
Enable Lock Mass Correction using a known background ion (e.g., polysiloxane at m/z 371.1012) to provide real-time, self-validating mass calibration[3].
-
-
Data Acquisition & Processing: Acquire full scan MS data at a resolution of 70,000. Extract the ion chromatogram (XIC) for m/z 238.1914 with a narrow 5 ppm mass window.
Caption: LC-HRMS workflow for validating the exact mass of CAS 103980-52-5.
MS/MS Fragmentation Pathways
Exact mass alone is insufficient for complete structural elucidation; tandem mass spectrometry (MS/MS) is required to map the connectivity of the molecule. When subjected to Higher-energy Collisional Dissociation (HCD), substituted pyrimidines exhibit highly predictable fragmentation cascades[5].
Mechanistic Breakdown of Fragmentation
-
Alkyl Chain Cleavage: The most thermodynamically favorable fragmentation for 5-alkylpyrimidines is the loss of the alkyl side chain. For CAS 103980-52-5, the octyl group ( C8H17 ) undergoes a neutral loss as octene ( C8H16 , exact mass 112.1252 Da) via a McLafferty-type rearrangement or direct inductive cleavage[5].
-
Reaction: [M+H]+ ( m/z 238.1914) → Core Pyrimidinol Ion ( m/z 126.0662) + C8H16 .
-
-
Pyrimidine Ring Opening: The resulting core ion ( C5H8N3O+ ) subsequently undergoes ring cleavage. A characteristic hallmark of amino-pyrimidines is the elimination of ammonia ( NH3 , 17.0265 Da) from the exocyclic amine, or the loss of carbon monoxide ( CO ) from the pyrimidinol tautomer[6].
-
Reaction: Core Ion ( m/z 126.0662) → Minor Fragment ( m/z 109.0397) + NH3 .
-
Caption: Predicted MS/MS fragmentation pathway for 6-amino-2-methyl-5-octylpyrimidin-4-ol.
Applications in Drug Development
The meticulous measurement of CAS 103980-52-5 down to the atomic level using individual ion mass spectrometry and HRMS techniques empowers several critical phases of drug development[7]:
-
Metabolite Identification (MetID): In in vitro microsome assays, the octyl chain of CAS 103980-52-5 is highly susceptible to cytochrome P450-mediated ω -oxidation or hydroxylation. By tracking the exact mass shift of +15.9949 Da (addition of oxygen), researchers can pinpoint exact metabolic liabilities.
-
Impurity Profiling: During the chemical synthesis of pyrimidinols, positional isomers (e.g., shifting the methyl or octyl group) can form. While these isomers share the exact mass of 237.18411 Da, the MS/MS fragmentation ratios and LC retention times established in this guide serve as a definitive fingerprint to differentiate the Active Pharmaceutical Ingredient (API) from process-related impurities.
References
-
PubChemLite. "C13H23N3O - Explore - PubChemLite." Université du Luxembourg, 2026. Available at: [Link]
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry, 1982. Available at: [Link]
-
Drug Target Review. "Mass spectrometry allows researchers to make protein measurements." Drug Target Review, Mar 2020. Available at: [Link]
-
The Bumbling Biochemist. "Mass resolution and mass accuracy in mass spectrometry." The Bumbling Biochemist, Jul 2025. Available at:[Link]
-
FILAB. "Analysis by LC-Orbitrap in the laboratory." FILAB. Available at: [Link]
Sources
- 1. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. PubChemLite - C13H23N3O - Explore [pubchemlite.lcsb.uni.lu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. filab.fr [filab.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. drugtargetreview.com [drugtargetreview.com]
